molecular formula C4H4BrNOS B1285335 5-Bromo-2-methoxythiazole CAS No. 446287-05-4

5-Bromo-2-methoxythiazole

Cat. No. B1285335
M. Wt: 194.05 g/mol
InChI Key: BGUMXMYDARUQAH-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxythiazole is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of a bromo and methoxy substituent on the thiazole ring suggests that this compound could be a useful intermediate in the synthesis of various biologically active molecules or could possess interesting physical and chemical properties.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, a method for synthesizing 2-aminothiazole-5-carboxylates involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield an α-bromo-α-formylacetate hemiacetal intermediate, which upon cyclization with thioureas affords the desired product . Although this method does not directly describe the synthesis of 5-bromo-2-methoxythiazole, it provides insight into the types of bromination reactions and cyclization strategies that could be applicable.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be quite complex and is often characterized using various spectroscopic techniques. For example, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, a related oxazole derivative, was determined using single-crystal X-ray diffraction, revealing an inverted planar orientation stabilized by intramolecular hydrogen bonds . This suggests that 5-bromo-2-methoxythiazole could also exhibit interesting structural features that could be elucidated using similar analytical methods.

Chemical Reactions Analysis

Thiazole derivatives can undergo a variety of chemical reactions. For example, bromination reactions are common, as seen in the synthesis of 4-bromo-5-alkyl(methoxy)thieno[3,2-d]isothiazoles . Additionally, the presence of a bromo substituent in 5-bromo-2-methoxythiazole indicates potential for further functionalization through nucleophilic substitution reactions or via lithium-halogen exchange reactions, as demonstrated in the synthesis of various 1,2,3-triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-methoxythiazole would likely include a high degree of reactivity due to the presence of the bromo group, which is a good leaving group in substitution reactions. The methoxy group could confer additional stability to the molecule and influence its boiling point, solubility, and overall reactivity. The exact properties would need to be determined experimentally through methods such as IR spectroscopy, NMR, and Mass Spectroscopy, as was done for related compounds .

Safety And Hazards

5-Bromo-2-methoxythiazole is classified as Acute Tox. 4 Oral according to Regulation (EC) No 1272/2008 . The hazard statement is H302, indicating that it is harmful if swallowed . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this chemical .

properties

IUPAC Name

5-bromo-2-methoxy-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c1-7-4-6-2-3(5)8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUMXMYDARUQAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586040
Record name 5-Bromo-2-methoxy-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methoxythiazole

CAS RN

446287-05-4
Record name 5-Bromo-2-methoxythiazole
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Record name 5-Bromo-2-methoxy-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-methoxy-1,3-thiazole
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